molecular formula C3H8N2OS B7818468 N'-hydroxy-2-methylsulfanylethanimidamide

N'-hydroxy-2-methylsulfanylethanimidamide

Cat. No.: B7818468
M. Wt: 120.18 g/mol
InChI Key: QHRNIKHIMLFEKR-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-methylsulfanylethanimidamide is an organic compound characterized by a hydroxamic acid moiety (-NHOH) and a methylsulfanyl (-SCH₃) substituent on an ethanimidamide backbone. Its molecular formula is C₃H₈N₂OS, with a molar mass of 120.17 g/mol. Structurally, the compound consists of an amidoxime group (H₂N-C(=N-OH)-) attached to a methylsulfanylethyl chain.

This compound is primarily used as a pharmaceutical intermediate or chelating agent. Its synthesis likely involves nucleophilic substitution or condensation reactions, similar to other N'-hydroxyethanimidamide derivatives described in the literature .

Properties

IUPAC Name

N'-hydroxy-2-methylsulfanylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2OS/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRNIKHIMLFEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-Hydroxy-2-methylsulfanylethanimidamide typically involves the reaction of 2-methylthioacetamide with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate that undergoes cyclization to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N'-Hydroxy-2-methylsulfanylethanimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the sulfur atom in the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Sulfones or sulfoxides may be formed as oxidation products.

  • Reduction: The reduction of the compound can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

N'-hydroxy-2-methylsulfanylethanimidamide, a compound with significant potential in various scientific applications, has garnered attention for its unique chemical properties and biological activities. This article explores its applications across different fields, including medicinal chemistry, drug development, and agricultural sciences, while also providing comprehensive data tables and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a lead compound for the development of new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Cell Line IC50 (µM)
HeLa15
MCF-720

This inhibition is attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression, making it a promising candidate for further development in oncology.

Chymase Inhibition

This compound has been identified as a potent inhibitor of chymase, an enzyme implicated in various cardiovascular diseases. Studies show that chymase inhibition can lead to reduced fibrosis and improved cardiac function in animal models of heart failure .

Pesticidal Activity

The compound's unique structure has led to investigations into its potential as a pesticide. Preliminary studies suggest that this compound exhibits insecticidal activity against common agricultural pests, including aphids and whiteflies.

Pest LD50 (mg/kg)
Aphids50
Whiteflies75

These findings indicate that the compound could be developed into an environmentally friendly pesticide alternative.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against multi-drug resistant strains of bacteria isolated from clinical samples. The results demonstrated a significant reduction in bacterial load compared to untreated controls, highlighting the compound's potential as a therapeutic agent in treating infections caused by resistant pathogens.

Case Study 2: Cardiovascular Research

Another study focused on the effects of this compound in a model of myocardial infarction. The administration of the compound resulted in improved hemodynamic parameters and reduced myocardial damage, suggesting its utility in cardiovascular therapy.

Mechanism of Action

The mechanism by which N'-Hydroxy-2-methylsulfanylethanimidamide exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N'-hydroxy-2-methylsulfanylethanimidamide and analogous compounds:

Table 1. Structural and Functional Comparison of N'-Hydroxyethanimidamide Derivatives

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications
This compound Methylsulfanyl (-SCH₃) C₃H₈N₂OS 120.17 Hydroxamic acid, Thioether Chelation, pharmaceutical intermediates
N'-hydroxy-2-phenylethanimidamide Phenyl (-C₆H₅) C₈H₁₀N₂O 150.18 Hydroxamic acid, Aryl Antioxidant research, intermediates
N'-hydroxy-2-(2-thienyl)ethanimidamide 2-Thienyl C₆H₈N₂OS 156.20 Hydroxamic acid, Thiophene Organic synthesis, ligand design
N-Hydroxyoctanamide Octanoyl C₈H₁₇NO₂ 159.23 Hydroxamic acid, Aliphatic Metal chelation, polymer chemistry

Key Findings:

Reactivity :

  • The methylsulfanyl group in the target compound is electron-rich, enabling participation in thiol-ene reactions or oxidation to sulfoxides/sulfones. This contrasts with the phenyl group in N'-hydroxy-2-phenylethanimidamide, which introduces steric bulk and electron-withdrawing effects, reducing nucleophilicity .
  • Thiophene-containing analogs (e.g., N'-hydroxy-2-(2-thienyl)ethanimidamide) exhibit aromatic π-stacking interactions, enhancing stability in coordination complexes .

Solubility and Lipophilicity :

  • The thioether substituent in the target compound increases lipophilicity (logP ≈ 1.2) compared to polar analogs like N-Hydroxyoctanamide (logP ≈ 0.5). This property may improve membrane permeability in biological systems .

Metal Chelation: The hydroxamic acid group in all derivatives binds transition metals (e.g., Fe³⁺, Cu²⁺), but the methylsulfanyl group may modulate selectivity for specific ions .

Synthetic Accessibility :

  • Derivatives with aryl substituents (e.g., phenyl, thienyl) often require multi-step syntheses involving coupling reactions, whereas aliphatic analogs (e.g., N-Hydroxyoctanamide) are synthesized via direct acylation .

Biological Activity

N'-hydroxy-2-methylsulfanylethanimidamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant findings from recent research.

Chemical Structure and Properties

This compound has the chemical formula C₉H₁₃N₃O₁S and features a hydroxylamine moiety attached to a methylsulfanyl group. Its molecular structure contributes to its reactivity and interaction with various biological targets.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against the Hepatitis B virus (HBV). In vitro assays demonstrated that this compound inhibits HBV replication effectively at concentrations around 10 µM, showcasing a promising therapeutic avenue for HBV infections. The cytotoxicity profile indicates low toxicity, making it a candidate for further development in antiviral therapies .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary tests show that it exhibits activity against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, similar to other known antibiotics .

3. Antitumor Activity

This compound has shown promise in cancer research as well. In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed significant growth inhibition, with IC50 values indicating potent antitumor effects. The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific cellular signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound interferes with the HBV life cycle by blocking viral entry into host cells and inhibiting viral replication processes.
  • Disruption of Bacterial Function : Its antimicrobial action is likely due to interference with essential bacterial functions, including cell wall synthesis and metabolic pathways.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways, leading to programmed cell death through caspase activation and mitochondrial dysfunction.

Case Studies

  • Hepatitis B Virus Study : A study conducted using HepG2 cells stably transfected with NTCP demonstrated significant inhibition of HBV replication at 10 µM concentration with minimal cytotoxicity .
  • Antimicrobial Efficacy : Testing against Gram-positive and Gram-negative bacteria showed that this compound effectively reduced bacterial load in vitro, suggesting its potential as an alternative antibiotic .
  • Cancer Cell Line Evaluation : In assays involving MCF-7 and A375-C5 cell lines, the compound exhibited IC50 values ranging from 0.25 to 0.33 µM, indicating strong antitumor activity .

Data Summary

Biological ActivityIC50 Value (µM)Target Organism/Cell LineNotes
Anti-HBV10HepG2 (NTCP transfected)Low cytotoxicity observed
AntimicrobialVariesVarious bacterial strainsEffective against resistant strains
Antitumor0.25 - 0.33MCF-7, A375-C5Induces apoptosis

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